molecular formula C13H17N3O B131092 5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one CAS No. 152886-85-6

5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one

Cat. No. B131092
M. Wt: 231.29 g/mol
InChI Key: XTWUNLMHXDDOMD-UHFFFAOYSA-N
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Description

5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to the development and progression of various types of cancer. PD 153035 has been extensively studied for its potential use as an anti-cancer drug.

Scientific Research Applications

Dopamine D2 Agonist Studies

5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one has been studied for its role as a potent dopamine D2 agonist. This compound and its analogs are known for their high affinity to the dopamine D2 receptor subtype, which is significant in the field of neuroscience and pharmacology. It has been used in studies to explore its effects on dopamine synthesis and turnover, as well as its impact on striatal acetylcholine concentrations. Additionally, its role in affecting the firing rates of dopamine neurons has been a subject of interest (Piercey et al., 1996).

Synthesis and Radio-Labelling

The compound has been synthesized and radio-labeled for various research applications. For instance, the synthesis of (R)-5-(Di[2,3-3H2]propylamino)5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one and its radio-labeled variants has been detailed, which are useful for drug disposition studies and as radioligands in receptor binding studies (Moon & Hsi, 1992).

Dopaminergic and Serotonergic Activity Studies

Research has also been conducted on the synthesis of related compounds showing a combination of dopaminergic and serotonergic activities. This includes exploring the effects of various modifications on the imidazolone ring and how these changes influence the compound’s activity at dopamine and serotonin receptors. Such studies are crucial for understanding the compound's potential therapeutic applications (Moon et al., 1992).

Receptor Binding and Metabolic Studies

Further research includes examining the synthesis and biological activities of related imidazoquinoline compounds. This includes studying their metabolism and receptor binding properties, which are essential for understanding how these compounds behave in biological systems and their potential therapeutic uses (Heier et al., 1997).

Development of Novel Heterocyclic Compounds

The compound has also been a focus in the development of novel heterocyclic compounds, exploring various synthetic methods and potential applications in medicinal chemistry. This includes research into the synthesis of derivatives and related ring systems, which contributes to the broader understanding of heterocyclic chemistry (Simonov & Poludnenko, 1972).

properties

IUPAC Name

(10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUNLMHXDDOMD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934630
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one

CAS RN

152886-85-6
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152886-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152886856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-91356A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FQ4JYU8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MF Zou, TM Keck, V Kumar… - Journal of Medicinal …, 2016 - ACS Publications
Novel 1-, 5-, and 8-substituted analogues of sumanirole (1), a dopamine D 2 /D 3 receptor (D 2 R/D 3 R) agonist, were synthesized. Binding affinities at both D 2 R and D 3 R were …
Number of citations: 35 pubs.acs.org
A Bonifazi, H Yano, MP Ellenberger… - Journal of medicinal …, 2017 - ACS Publications
The development of bivalent ligands has attracted interest as a way to potentially improve the selectivity and/or affinity for a specific receptor subtype. The ability to bind two distinct …
Number of citations: 39 pubs.acs.org
PJ Blanchet, F Calon, M Morissette, AH Tahar… - Parkinsonism & Related …, 2004 - Elsevier
For nearly 20 years, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model has allowed great strides to be made in our understanding of the maladaptive changes …
Number of citations: 73 www.sciencedirect.com
PJ Bédard, B Gomez-Mancilla, P Blanchet… - Clinical …, 1995 - journals.lww.com
A series of experiments were performed in the MPTP (n-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine) monkey model of parkinsonism to identify the role of specific dopamine receptors …
Number of citations: 15 journals.lww.com

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